molecular formula C20H21F3N2O2 B3930749 4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine

4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine

Cat. No. B3930749
M. Wt: 378.4 g/mol
InChI Key: LZZOULZDIVMZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPBM and has been synthesized using various methods. PPBM has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

PPBM has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. PPBM has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In neuroscience research, PPBM has been found to have neuroprotective effects and improve cognitive function. In cardiovascular research, PPBM has been found to have vasodilatory effects and improve blood flow.

Mechanism of Action

The mechanism of action of PPBM is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. PPBM has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. PPBM has also been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor.
Biochemical and Physiological Effects
PPBM has been found to have unique biochemical and physiological effects, making it a promising candidate for future research. PPBM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPBM has also been found to have neuroprotective effects and improve cognitive function by modulating the activity of certain receptors in the brain. In cardiovascular research, PPBM has been found to have vasodilatory effects and improve blood flow.

Advantages and Limitations for Lab Experiments

PPBM has several advantages for lab experiments, including its ability to selectively inhibit certain enzymes and receptors in the body. PPBM has also been found to have low toxicity and minimal side effects, making it a safe candidate for future research. However, PPBM has some limitations for lab experiments, including its limited solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for PPBM research, including the development of more efficient synthesis methods and the investigation of its potential applications in other scientific research fields. PPBM has shown promise as a potential cancer therapy, and further research is needed to determine its efficacy in clinical trials. PPBM also has potential applications in neuroscience and cardiovascular research, and further studies are needed to fully understand its mechanism of action and physiological effects. Additionally, the development of PPBM derivatives may lead to the discovery of more potent and selective compounds for future research.
Conclusion
In conclusion, 4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a promising chemical compound for scientific research. PPBM has been synthesized using various methods and has been found to have unique biochemical and physiological effects. PPBM has potential applications in cancer research, neuroscience, and cardiovascular research. Further research is needed to fully understand its mechanism of action and potential applications in other scientific research fields.

properties

IUPAC Name

3-pyridin-4-yl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-3-1-2-16(12-17)13-18-14-25(10-11-27-18)19(26)5-4-15-6-8-24-9-7-15/h1-3,6-9,12,18H,4-5,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZOULZDIVMZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CC=NC=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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